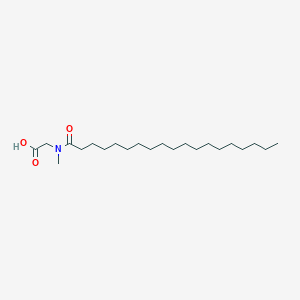

N-Methyl-N-nonadecanoylglycine

Description

N-Methyl-N-nonadecanoylglycine is a glycine derivative characterized by a methyl group and a nonadecanoyl (C19) chain substituted on the nitrogen atom of the glycine backbone. While direct research on this compound is scarce in the provided evidence, its properties can be inferred from structurally related compounds such as N,N-dimethylglycine and N-nonanoylglycine. Notably, the extended acyl chain distinguishes it from shorter-chain analogs, influencing solubility, membrane permeability, and metabolic stability .

Properties

CAS No. |

91069-46-4 |

|---|---|

Molecular Formula |

C22H43NO3 |

Molecular Weight |

369.6 g/mol |

IUPAC Name |

2-[methyl(nonadecanoyl)amino]acetic acid |

InChI |

InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23(2)20-22(25)26/h3-20H2,1-2H3,(H,25,26) |

InChI Key |

QXRRXZJIWYURPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-nonadecanoylglycine typically involves the N-methylation of glycine followed by the acylation with nonadecanoic acid. One common method for N-methylation is the reductive amination of glycine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The resulting N-methylglycine is then acylated with nonadecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nonadecanoylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methyl group or the nonadecanoyl chain.

Reduction: Reduction reactions can target the carbonyl group of the nonadecanoyl chain.

Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction can yield alcohols or amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-nonadecanoylglycine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and cell signaling.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a bioactive molecule.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and lubricants

Mechanism of Action

The mechanism of action of N-Methyl-N-nonadecanoylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The long nonadecanoyl chain can facilitate its incorporation into lipid membranes, affecting membrane fluidity and signaling pathways. The N-methyl group can influence the compound’s binding affinity and specificity for its targets, potentially modulating their activity and downstream effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Dimethylglycine (CAS 1118-68-9)

N,N-Dimethylglycine is a simpler glycine derivative with two methyl groups attached to the nitrogen atom. Key differences include:

- Molecular Weight: ~117.15 g/mol (vs. ~395.6 g/mol for N-Methyl-N-nonadecanoylglycine, estimated).

- Solubility: Highly water-soluble due to its small size and polar groups, unlike the hydrophobic C19 chain of this compound, which likely reduces aqueous solubility.

- Applications: Used as a dietary supplement and in biochemical assays, whereas the long acyl chain of this compound may favor lipid bilayer interactions or enzyme inhibition studies .

N-Nonanoylglycine (HMDB0013279)

N-Nonanoylglycine features a nonanoyl (C9) chain instead of the C19 chain in the target compound. Key distinctions:

- Retention Indices: Analytical data from derivatization methods (e.g., trimethylsilylation) show retention indices of 1964.6 (non-polar) and 2075.6 (polar) for N-Nonanoylglycine. The longer C19 chain in this compound would likely increase retention times in chromatographic analyses due to enhanced hydrophobicity .

Other Acylated Glycines

- N-Palmitoylglycine (C16): Comparable to this compound in hydrophobicity but with a shorter chain. Studies suggest that increasing acyl chain length correlates with stronger membrane anchoring and delayed cellular clearance.

- N-Acetylglycine (C2) : Highly water-soluble and used in peptide synthesis, contrasting sharply with the lipid-like behavior of the C19 derivative.

Data Table: Comparative Properties

| Compound | Molecular Weight (g/mol) | Acyl Chain Length | Solubility (Water) | Key Applications |

|---|---|---|---|---|

| This compound | ~395.6 (estimated) | C19 | Low | Lipid metabolism, surfactants |

| N,N-Dimethylglycine | 117.15 | N/A | High | Supplements, biochemistry |

| N-Nonanoylglycine | 231.3 | C9 | Moderate | Analytical standards |

| N-Palmitoylglycine | 313.5 | C16 | Low | Membrane studies |

Research Findings and Implications

- Hydrophobicity and Bioactivity: The C19 chain in this compound likely enhances its interaction with lipid-rich environments, making it a candidate for studying lipid-protein interactions or drug delivery systems. This contrasts with shorter-chain analogs like N-Nonanoylglycine, which exhibit intermediate solubility .

- Analytical Challenges: Derivatization methods (e.g., silylation) used for N-Nonanoylglycine may require optimization for the longer-chain derivative due to increased steric hindrance and reduced volatility.

- Safety and Handling: While N,N-Dimethylglycine has well-documented safety protocols , the extended acyl chain in this compound may necessitate specialized handling to avoid lipid peroxidation or oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.